3-(4-Butoxy-phenyl)-acrylic acid ethyl ester

Tyrosinase Inhibition Cinnamic Acid Derivatives Enzyme Kinetics

3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8) is an α,β-unsaturated ester belonging to the p-alkoxycinnamate class. Characterized by a butoxy substituent at the para position of the phenyl ring and an ethyl ester moiety, it serves primarily as a functional monomer in radical polymerization and as a building block in organic synthesis.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 94203-94-8
Cat. No. B6333708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Butoxy-phenyl)-acrylic acid ethyl ester
CAS94203-94-8
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=CC(=O)OCC
InChIInChI=1S/C15H20O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-11H,3-5,12H2,1-2H3/b11-8+
InChIKeyKHBLVSMWDRDQDJ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8): A Versatile Cinnamate Monomer for Polymer Synthesis and Organic Intermediate


3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8) is an α,β-unsaturated ester belonging to the p-alkoxycinnamate class. Characterized by a butoxy substituent at the para position of the phenyl ring and an ethyl ester moiety, it serves primarily as a functional monomer in radical polymerization and as a building block in organic synthesis . As a cinnamic acid derivative, it shares the core structure of compounds with reported biological activities, including tyrosinase inhibition and hypolipidemic effects [1].

Why Generic Substitution of 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8) Fails: Key Differentiators from Close Analogs


Substitution of 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester with other p-alkoxycinnamates or simple cinnamate esters is not trivial, as the specific alkoxy chain length and ester group critically influence both biological activity profiles and polymer material properties. While the parent 4-butoxycinnamic acid demonstrates measurable tyrosinase inhibition [1], the ethyl esterification alters physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact bioavailability, membrane permeability, and performance in non-biological applications like radical polymerization [2]. Moreover, the C4 butoxy chain occupies a distinct space in structure-activity relationships—shorter than the optimal C12–C16 chains for hypolipidemic activity yet longer than methoxy analogs, offering a unique balance of properties [3].

Quantitative Differentiation of 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8) from Closest Analogs


Enhanced Tyrosinase Inhibition Potential of the 4-Butoxy Substituent vs. 4-n-Butyl and 4-Phenyl Analogs

In a comparative study of synthetic cinnamic acid derivatives, the 4-buthoxycinnamic acid (the carboxylic acid analog of the target compound) exhibited the highest tyrosinase inhibitory potency among three tested para-substituted cinnamic acids. Based on IC50 ratio comparisons, the activity ranked as 4-buthoxycinnamic acid > 4-phenylcinnamic acid > 4-n-butylcinnamic acid [1]. While this study used the free acid, the structural similarity strongly suggests the butoxy substituent confers superior target engagement. The ethyl ester form is expected to modulate physicochemical properties without abolishing this substituent-driven advantage.

Tyrosinase Inhibition Cinnamic Acid Derivatives Enzyme Kinetics

Distinct Hypolipidemic Activity Profile: Ethyl Ester with C4 Alkoxy Chain Falls Outside Optimal C12–C16 Range

A comprehensive structure-activity relationship study of over 110 alkoxycinnamic acid derivatives revealed that optimal hypolipidemic activity in rats requires a para-alkoxy chain length of C12 to C16 [1]. The target compound's C4 butoxy chain places it well below this optimal range. Additionally, while chloroethyl and methacryloxyethyl esters of active p-alkoxycinnamic acids showed enhanced activity over free acids, simple ethyl esters like the target compound are not noted for amplified hypolipidemic effect [1]. This positions the compound as a less potent but potentially more selective analog, useful as a negative control or for investigating off-target effects.

Hypolipidemic Agents Alkoxycinnamates Structure-Activity Relationship

Modulated Polymer Properties: Alkoxy Chain Length Influences Glass Transition and Flexibility in Poly(cinnamate) Systems

While direct experimental data for poly(3-(4-butoxy-phenyl)-acrylic acid ethyl ester) is absent in public literature, class-level principles of acrylate polymer design indicate that the C4 butoxy substituent imparts distinct thermal and mechanical properties. The alkoxy side chain length in cinnamate-based polymers correlates with main chain flexibility and glass transition temperature (Tg); longer alkoxy chains generally plasticize the polymer, lowering Tg [1]. The C4 butoxy group represents an intermediate chain length—shorter than typical plasticizing alkyl chains (C8+) yet longer than methoxy, offering a balance between rigidity and processability. This monomer is thus positioned for applications requiring moderate flexibility without excessive softening, such as in certain pressure-sensitive adhesives or photocrosslinkable liquid crystalline networks [2].

Polymer Chemistry Acrylate Monomers Structure-Property Relationships

Physicochemical Distinction: Ethyl Ester vs. Carboxylic Acid Form Impacts Lipophilicity and Hydrogen Bonding

The target compound is an ethyl ester, whereas the closest analog with published bioactivity data is 4-butoxycinnamic acid (CAS 55379-96-9). Esterification replaces the polar carboxylic acid group with a more lipophilic ethyl ester, reducing hydrogen bond donor count from 1 to 0 and increasing calculated logP. This modification is expected to enhance membrane permeability and oral bioavailability, a classic strategy in medicinal chemistry. However, it may also alter the compound's behavior in radical polymerization due to changes in electron density on the acrylate double bond.

Physicochemical Properties Drug Design ADME

Optimal Research and Industrial Application Scenarios for 3-(4-Butoxy-phenyl)-acrylic acid ethyl ester (CAS 94203-94-8)


Polymer Synthesis: Tailoring Glass Transition and Flexibility in Acrylate Copolymers

Utilize 3-(4-butoxy-phenyl)-acrylic acid ethyl ester as a comonomer in free radical polymerizations to achieve intermediate glass transition temperatures and mechanical flexibility. The C4 butoxy chain provides a moderate plasticizing effect compared to shorter or longer alkoxy analogs, making it suitable for pressure-sensitive adhesives and flexible coatings where balanced rigidity and tack are required [1].

Tyrosinase Inhibition Studies: Leveraging the Superior Butoxy Substituent

Employ the compound (or its hydrolyzed acid form) as a lead scaffold in tyrosinase inhibitor development. Based on comparative data showing 4-butoxycinnamic acid outperforms 4-n-butyl and 4-phenyl analogs [2], this substitution pattern is a promising starting point for medicinal chemistry optimization targeting hyperpigmentation disorders or cosmetic actives.

Hypolipidemic Research: Negative Control for Chain-Length SAR

Use 3-(4-butoxy-phenyl)-acrylic acid ethyl ester as a less active control compound in studies investigating the structure-activity relationship of p-alkoxycinnamates on serum lipid levels. Its C4 alkoxy chain lies outside the optimal C12–C16 range identified for marked hypolipidemic activity [3], enabling clear differentiation of chain-length-dependent effects.

Organic Synthesis: Versatile Building Block with Modulated Lipophilicity

Incorporate the ethyl ester as a protected or activated intermediate in multistep syntheses of more complex p-alkoxycinnamate derivatives. The ethyl ester offers enhanced solubility in organic solvents and can be selectively hydrolyzed to the free acid, providing synthetic flexibility not available with the corresponding methyl or tert-butyl esters .

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